molecular formula C11H18N2OS B2576377 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine CAS No. 164397-09-5

4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine

Cat. No.: B2576377
CAS No.: 164397-09-5
M. Wt: 226.34
InChI Key: DACHTFZJIFWGOE-UHFFFAOYSA-N
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Description

4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine is a useful research compound. Its molecular formula is C11H18N2OS and its molecular weight is 226.34. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

4-(1,3-Thiazol-2-yl)morpholine derivatives, including compounds similar to 4-(4-Tert-butyl-1,3-thiazol-2-yl)morpholine, have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K). These compounds demonstrate significant utility in xenograft models of tumor growth, suggesting potential applications in cancer research and therapy (Alexander et al., 2008).

Excited-State Intramolecular Proton Transfer

Compounds related to this compound have been used to study the reversible type excited-state intramolecular proton transfer (ESIPT). These studies contribute to the understanding of early relaxation dynamics in various solvents and have implications in the field of photonics and organic light-emitting diodes (Zhang et al., 2016).

Synthesis of Morpholine Derivatives

Research on the novel synthesis of cis-3,5-disubstituted morpholine derivatives, which includes structures like this compound, has been conducted. These studies are significant for advancing synthetic methods in organic chemistry and potentially for developing new pharmaceuticals (D’hooghe et al., 2006).

QSAR Analysis for Antioxidant Potential

QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives similar to this compound has been performed to evaluate their potential as antioxidants. This research is crucial for the theoretical design of new antioxidants in pharmaceutical sciences (Drapak et al., 2019).

Antimicrobial Activity

Studies on the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives, which are structurally related to this compound, have shown promising results. These compounds exhibit significant antibacterial and antifungal effects, indicating potential applications in the development of new antimicrobial drugs (Yeromina et al., 2019).

Properties

IUPAC Name

4-(4-tert-butyl-1,3-thiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2OS/c1-11(2,3)9-8-15-10(12-9)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACHTFZJIFWGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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